2-fluoro-N-(3-methylbutyl)aniline
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Overview
Description
2-Fluoro-N-(3-methylbutyl)aniline is an organic compound with the molecular formula C₁₁H₁₆FN It is a fluorinated aniline derivative, characterized by the presence of a fluorine atom attached to the benzene ring and a 3-methylbutyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-methylbutyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with 3-methylbutyl halide under basic conditions. This reaction typically requires a solvent such as ethanol or acetonitrile and a base like potassium carbonate or sodium hydroxide to facilitate the substitution.
Another method involves the reduction of 2-fluoronitrobenzene to 2-fluoroaniline, followed by the alkylation of the resulting aniline with 3-methylbutyl halide. This two-step process can be carried out under mild conditions, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems, such as palladium-catalyzed amination, can enhance the efficiency of the synthesis. Additionally, advanced purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and a suitable solvent like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-N-(3-methylbutyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-methylbutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: A simpler fluorinated aniline with similar reactivity but lacking the 3-methylbutyl group.
3-Fluoro-2-methyl-aniline: Another fluorinated aniline with a different substitution pattern on the benzene ring.
2-Fluoro-3-methoxyprop-2-enyl anilides: Compounds with additional functional groups that provide unique reactivity and applications.
Uniqueness
2-Fluoro-N-(3-methylbutyl)aniline is unique due to the presence of both the fluorine atom and the 3-methylbutyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced reactivity in certain reactions. These properties make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H16FN |
---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
2-fluoro-N-(3-methylbutyl)aniline |
InChI |
InChI=1S/C11H16FN/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
KEUYSFXRBLWDKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC=CC=C1F |
Origin of Product |
United States |
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